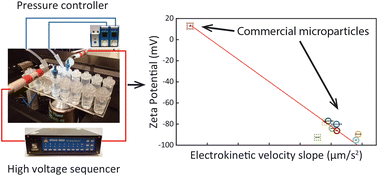Zeta potential characterization using commercial microfluidic chips†
Lab on a Chip Pub Date: 2023-11-29 DOI: 10.1039/D3LC00825H
Abstract
Surface charge is a critical feature of microbes that affects their interactions with other cells and their environment. Because bacterial surface charge is difficult to measure directly, it is typically indirectly inferred through zeta potential measurements. Existing tools to perform such characterization are either costly and ill-suited for non-spherical samples or rely on microfluidic techniques requiring expensive fabrication equipment or specialized facilities. Here, we report the application of commercially available PMMA microfluidic chips and open-source data analysis workflows for facile electrokinetic characterization of particles and cells after prior zeta potential measurement with a Zetasizer for calibration. Our workflows eliminate the need for microchannel fabrication, increase measurement reproducibility, and make zeta potential measurements more accessible. This novel methodology was tested with functionalized 1 μm and 2 μm polystyrene beads as well as Escherichia coli MG1655 strain. Measured zeta potentials for these samples were in agreement with literature values obtained by conventional measurement methods. Taken together, our data demonstrate the power of this workflow to broadly enable critical measurements of particle and bacterial zeta potential for numerous applications.


Recommended Literature
- [1] A highly sensitive resonance Rayleigh scattering assay for detection of Hg(ii) using immunonanogold as probe†
- [2] Silver-catalyzed direct C–H oxidative carbamoylation of quinolines with oxamic acids†
- [3] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [4] A correlation of Hammett reaction constants ρ with infrared frequencies
- [5] Inside front cover
- [6] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [7] Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice†
- [8] Mechanisms of the blue emission of NaYF4:Tm3+ nanoparticles excited by an 800 nm continuous wave laser†
- [9] Rapid cellextraction in aqueous two-phase microdroplet systems
- [10] CS Autumn Meeting: trends in education in Analytical Chemistry

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 169555-93-5









